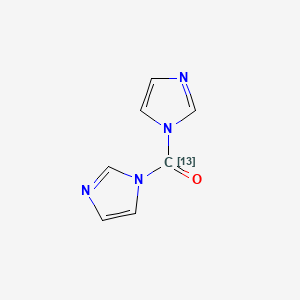

1,1'-Carbonyldiimidazole-13C

Description

BenchChem offers high-quality 1,1'-Carbonyldiimidazole-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Carbonyldiimidazole-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

di(imidazol-1-yl)(113C)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-7(10-3-1-8-5-10)11-4-2-9-6-11/h1-6H/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKFTWBEEFSNDU-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C=N1)[13C](=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747288 | |

| Record name | Di(1H-imidazol-1-yl)(~13~C)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181517-09-9 | |

| Record name | Di(1H-imidazol-1-yl)(~13~C)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 1,1'-Carbonyldiimidazole-13C: Mechanisms, Applications, and Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Carbonyldiimidazole (CDI) is a cornerstone reagent in modern organic synthesis, prized for its role as a mild and efficient coupling agent.[1] The isotopically labeled variant, 1,1'-Carbonyldiimidazole-13C (CDI-13C), elevates this utility by introducing a stable ¹³C isotope at the carbonyl position. This strategic placement provides a powerful tool for mechanistic elucidation, reaction monitoring, and quantitative analysis, particularly in pharmaceutical and biotechnological research. This guide offers an in-depth exploration of CDI-13C, from its fundamental properties and reaction mechanisms to its practical applications in isotopic labeling for Nuclear Magnetic Resonance (NMR) spectroscopy and advanced peptide synthesis.

Core Properties of 1,1'-Carbonyldiimidazole-13C

CDI-13C shares the same reactivity as its unlabeled counterpart but with the crucial addition of a ¹³C-labeled carbonyl carbon. This isotopic enrichment is the key to its specialized applications. The properties of both the labeled and unlabeled forms are essential for understanding its handling and reactivity.

Table 1: Physicochemical Properties of CDI and CDI-13C

| Property | 1,1'-Carbonyldiimidazole (CDI) | 1,1'-Carbonyldiimidazole-13C (CDI-13C) |

| Molecular Formula | C₇H₆N₄O[1] | ¹³CC₆H₆N₄O[2] |

| Molecular Weight | 162.15 g/mol [1] | 163.14 g/mol [2] |

| Appearance | White to off-white crystalline solid[1] | White crystalline solid[3] |

| Melting Point | 117–122 °C[1] | 116-118 °C[4] |

| Purity | >97.0%[5] | Typically >90% to 98%[2][6] |

| Solubility | Soluble in THF, DCM, DMF, acetonitrile[1] | Soluble in THF, DCM, DMF, acetonitrile |

| Stability | Moisture-sensitive; stable under dry, inert conditions[1][4] | Moisture-sensitive; stable under dry, inert conditions |

| Storage | Refrigerated (0-10°C) under inert gas[5] | 2-8°C[2] |

A Note from the Field: The primary directive when handling CDI-13C is the strict exclusion of moisture. The reagent readily hydrolyzes to form imidazole and carbon dioxide, which will not only consume the reagent but also compromise the quantitative integrity of the ¹³C label.[4][7] Always handle CDI-13C in a glovebox or under a positive pressure of an inert gas like argon or nitrogen.

The Mechanism of Action: Activation via Acyl Imidazolide Intermediate

The efficacy of CDI-13C as a coupling agent stems from its ability to convert a relatively unreactive carboxylic acid into a highly reactive acyl imidazolide intermediate.[8][9] This two-step process is mild, efficient, and minimizes the risk of racemization, a critical concern in peptide chemistry.[8][10]

Step 1: Activation The CDI-13C molecule reacts with a carboxylic acid. One of the imidazole rings is displaced, forming the ¹³C-labeled acyl imidazolide. This intermediate is significantly more electrophilic than the starting carboxylic acid.[1]

Step 2: Nucleophilic Attack A nucleophile, typically an amine (for amide bond formation) or an alcohol (for ester formation), attacks the activated ¹³C-carbonyl carbon.[1] This step displaces the second imidazole ring, which acts as an excellent leaving group, to form the final product. The byproducts, imidazole and carbon dioxide, are generally easy to remove.[8][9]

Caption: Mechanism of CDI-13C mediated coupling reaction.

Core Applications in Research

The true power of CDI-13C lies in its dual function as both a superior coupling agent and a precise isotopic label.

Isotopic Labeling for Mechanistic and NMR-Based Studies

The introduction of a ¹³C atom at a specific site allows researchers to trace the fate of the carbonyl group through complex reaction sequences.[11] This is invaluable for:

-

Mechanistic Elucidation: Confirming reaction pathways and identifying intermediates.

-

Metabolic Tracing: Following the incorporation of labeled molecules in biological systems.[12]

-

Quantitative NMR (qNMR): The distinct signal of the ¹³C nucleus, free from the complexities of proton-proton coupling, provides a clear and quantifiable marker.[13][14] This is especially powerful for determining the concentration of a synthesized compound without the need for an identical, unlabeled analytical standard.

The primary advantage of using ¹³C NMR is the large chemical shift dispersion and narrow peaks, which simplifies the analysis of complex mixtures.[13] While the natural abundance of ¹³C is low (~1.1%), enrichment via reagents like CDI-13C dramatically enhances the signal, making sophisticated experiments feasible.[11][15]

Advanced Peptide and Urea Synthesis

In drug development, CDI is a go-to reagent for forming amide (peptide) bonds and urea linkages.[10][16] Its mild reaction conditions preserve the stereochemical integrity of sensitive amino acids, preventing racemization.[8][9]

Using CDI-13C allows for the synthesis of peptides, ureas, or other active pharmaceutical ingredients (APIs) with a built-in analytical handle.[17] This facilitates:

-

Confirmation of Synthesis: The presence and chemical shift of the ¹³C-carbonyl signal in the final product's NMR spectrum provides unambiguous proof of successful coupling.

-

Purity Assessment: The labeled signal can be used to assess the purity of the final compound.

-

Structural Studies: The ¹³C label can be used in advanced NMR experiments to probe the structure and dynamics of the final molecule.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and confirming success.

Protocol: General Amide Bond Formation using CDI-13C

This protocol details the coupling of a carboxylic acid and a primary amine.

Step-by-Step Methodology:

-

Reagent Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM).

-

Activation: Add CDI-13C (1.0-1.1 eq) portion-wise to the stirred solution at room temperature.

-

Validation Checkpoint 1: Monitor the reaction by TLC or LC-MS. The starting carboxylic acid spot should disappear, indicating the formation of the acyl imidazolide intermediate. This step typically takes 30-90 minutes. Effervescence (CO₂ evolution) may be observed.[4]

-

Coupling: Add the amine (1.0 eq) to the reaction mixture.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the consumption of the intermediate and formation of the product by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up: Quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The byproduct, imidazole, is water-soluble and will be removed into the aqueous phase.[10]

-

Purification: Purify the crude product by flash column chromatography.

-

Validation Checkpoint 2: Acquire a ¹³C-NMR spectrum of the purified product. Confirm the presence of a signal in the amide carbonyl region (typically ~165-175 ppm) corresponding to the incorporated ¹³C label.

Protocol: Synthesis of a ¹³C-Labeled Unsymmetrical Urea

This protocol describes the reaction of two different amines with CDI-13C.[17]

Step-by-Step Methodology:

-

Reagent Preparation: Under an inert atmosphere, dissolve the first amine (Amine A, 1.0 eq) in anhydrous THF.

-

Intermediate Formation: Add a solution of CDI-13C (1.0 eq) in THF dropwise to the cooled (0 °C) solution of Amine A.

-

Validation Checkpoint 1: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC to confirm the consumption of Amine A and the formation of the carbonylimidazolide intermediate.[17]

-

Second Amine Addition: Add the second amine (Amine B, 1.0-1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Stir at room temperature for 4-16 hours until the intermediate is fully consumed, as monitored by TLC.

-

Work-up & Purification: If the product precipitates, it can be isolated by filtration and washed with cold water.[17] Otherwise, perform a standard aqueous work-up and purify by recrystallization or column chromatography.

-

Validation Checkpoint 2: Analyze the final product by ¹³C-NMR. A characteristic signal for the ¹³C-labeled urea carbonyl should be observed (typically ~155-165 ppm).[17]

Visualizing the Research Workflow

A typical research project utilizing CDI-13C follows a logical progression from synthesis to analysis.

Caption: Standard experimental workflow for CDI-13C synthesis.

Conclusion

1,1'-Carbonyldiimidazole-13C is more than just a coupling reagent; it is a sophisticated molecular tool that provides deep insights into chemical and biological processes. Its ability to facilitate clean, high-yield reactions under mild conditions, combined with the analytical power of isotopic labeling, makes it an indispensable asset in modern drug discovery and development. By understanding its core principles and employing validated protocols, researchers can leverage CDI-13C to accelerate their projects and achieve a higher degree of analytical certainty.

References

-

Srini Chem. Carbonyldiimidazole (CAS: 530-62-1): The Role of CDI in Peptide Synthesis. [Link]

-

Srini Chem. CAS No: 530-62-1 – A Complete Guide to 1,1'-Carbonyldiimidazole (CDI). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Peptide Synthesis: How 1,1'-Carbonyldiimidazole Enhances Efficiency. [Link]

-

Fustero, S., et al. 1,1′-Carbonyldiimidazole (CDI). ResearchGate. [Link]

-

LookChem. Mastering Peptide Synthesis with 1,1'-Carbonyldiimidazole (CDI). [Link]

-

Wikipedia. Carbonyldiimidazole. [Link]

-

Edison, A.S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. [Link]

-

Mainz, A., et al. (2023). Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. ChemRxiv. [Link]

-

Organic Chemistry Portal. Carbonyldiimidazole (CDI). [Link]

-

Amerigo Scientific. 1,1′-Carbonyl-13C-diimidazole (98% (CP)). [Link]

-

Boucard, A., et al. (2013). 13C NMR spectroscopy applications to brain energy metabolism. Frontiers in Neuroenergetics. [Link]

-

Organic Syntheses. 1,1'-carbonyldiimidazole. [Link]

-

Bock, C., et al. (2022). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers in Marine Science. [Link]

-

Nagai, Y., et al. (2015). Application of 13C-labeling and 13C–13C COSY NMR experiments in the structure determination of a microbial natural product. ResearchGate. [Link]

-

The Organic Chemistry Tutor. Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. YouTube. [Link]

-

Organic Syntheses. A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. [Link]

-

Li, Y., et al. (2011). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of Biomolecular NMR. [Link]

-

University of Strathclyde. Applications of 13C NMR. [Link]

-

Yilmaz, I., et al. (2022). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry. [Link]

-

Elman, A.R., et al. c-13-urea synthesis by oxidative carbonylation of ammonia. ResearchGate. [Link]

-

CEITEC. Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). [Link]

-

Wang, D., et al. (2019). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. [Link]

-

Wang, D., et al. (2019). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. srinichem.com [srinichem.com]

- 2. 1,1′-Carbonyl-13C-diimidazole (98% (CP)) - Amerigo Scientific [amerigoscientific.com]

- 3. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 4. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]

- 5. 1,1'-Carbonyldiimidazole | 530-62-1 | TCI AMERICA [tcichemicals.com]

- 6. Buy Online CAS Number 181517-09-9 - TRC - 1,1'-Carbonyldiimidazole-13C (>90%) | LGC Standards [lgcstandards.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. srinichem.com [srinichem.com]

- 11. 13C NMR spectroscopy applications to brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. epic.awi.de [epic.awi.de]

- 13. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 14. nmr.ceitec.cz [nmr.ceitec.cz]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

1,1'-Carbonyldiimidazole-13C chemical structure and properties

Executive Summary & Chemical Identity

1,1'-Carbonyldiimidazole-13C (CDI-13C) is the isotopically labeled analog of the standard coupling reagent 1,1'-carbonyldiimidazole (CDI). It serves as a critical source of electrophilic carbon-13 (13C) in organic synthesis, specifically for introducing a stable isotopic label into the carbonyl position of ureas, carbamates, and carbonates.

Unlike standard amide coupling where the carbonyl carbon is derived from the carboxylic acid, CDI-13C is utilized when the linker carbon itself must be tracked. This makes it indispensable in Drug Metabolism and Pharmacokinetics (DMPK) studies for elucidating metabolic pathways and in the synthesis of diagnostic breath-test substrates (e.g., 13C-Urea).

Physicochemical Profile

| Property | Specification |

| Chemical Name | 1,1'-Carbonyldiimidazole-13C |

| CAS Number | 181517-09-9 |

| Molecular Formula | C6(13C)H6N4O |

| Molecular Weight | ~163.15 g/mol (vs. 162.15 for non-labeled) |

| Appearance | White to off-white crystalline solid |

| Melting Point | 117–122 °C (decomposes) |

| Solubility | Soluble in DCM, THF, DMF; Reacts with water |

| Stability | Highly moisture sensitive; Hydrolyzes to Imidazole + 13CO2 |

| Storage | -20°C or 2-8°C; Under inert atmosphere (Argon/Nitrogen) |

Mechanistic Profiling

The utility of CDI-13C lies in its ability to transfer the labeled carbonyl group (

Reaction Mechanism: Urea Formation

The following diagram illustrates the stepwise activation of a primary amine to form an unsymmetrical urea, retaining the 13C label.

Caption: Stepwise mechanism of unsymmetrical urea synthesis. The 13C label (blue node) is preserved in the final urea structure.

Critical Mechanistic Note: If CDI-13C is used to activate a carboxylic acid for amide coupling, the 13C label is released as

Strategic Applications in Drug Development

A. Metabolic Tracing (DMPK)

In drug development, researchers must identify how a drug is metabolized. If a drug molecule contains a urea or carbamate linkage, that carbon atom can be metabolically excised.

-

Application: Synthesizing the drug with CDI-13C allows researchers to track the fate of that specific carbon atom using Quantitative Whole-Body Autoradiography (QWBA) (if 14C is used) or High-Resolution Mass Spectrometry (HRMS) (for 13C).

-

Outcome: If the label appears in exhaled breath (as

), it confirms the metabolic cleavage of the urea bond.[1][3]

B. Diagnostic Biomarkers

The most famous application is the 13C-Urea Breath Test for Helicobacter pylori.[3][4]

-

Workflow: Patient ingests 13C-Urea.

-

Mechanism: H. pylori urease enzyme cleaves the urea, releasing

.[3] -

Detection: The

is absorbed into the blood, exhaled, and detected via Isotope Ratio Mass Spectrometry (IRMS).

Experimental Protocol: Synthesis of Unsymmetrical 13C-Urea

Objective: Synthesize N-phenyl-N'-(piperidin-1-yl)-13C-urea. Reagents: CDI-13C (1.0 equiv), Aniline (1.0 equiv), Piperidine (1.1 equiv), Dry Dichloromethane (DCM).

Phase 1: Activation (Formation of Intermediate)

-

Setup: Flame-dry a 25 mL round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (

). -

Dissolution: Add CDI-13C (163 mg, 1.0 mmol) to the flask. Add 5 mL of anhydrous DCM via syringe. Cool to 0°C in an ice bath.

-

Addition 1: Add Aniline (93 mg, 1.0 mmol) dissolved in 1 mL DCM dropwise over 5 minutes.

-

Why? Slow addition at 0°C favors mono-substitution (formation of the carbamoyl imidazole) and prevents the formation of the symmetrical diphenylurea byproduct.

-

-

Incubation: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

-

QC Check: TLC should show consumption of aniline.

-

Phase 2: Coupling

-

Addition 2: Add Piperidine (94 mg, 1.1 mmol) to the reaction mixture at RT.

-

Reaction: Stir for 4–12 hours. The reaction is typically driven to completion by the formation of the stable urea and the precipitation of imidazole hydrochloride (if amine salt used) or free imidazole.

-

Workup: Dilute with 20 mL DCM. Wash with water (

) to remove the imidazole byproduct. Dry organic layer over -

Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography.

Workflow Diagram

Caption: Operational workflow for sequential amine addition to minimize symmetrical byproducts.

Handling, Stability & Safety

CDI-13C is significantly more expensive than non-labeled CDI, making degradation control paramount.

Moisture Sensitivity

CDI hydrolyzes rapidly upon contact with atmospheric moisture:

-

Consequence: Loss of the expensive 13C label as gas.

-

Prevention: Always handle in a glovebox or use Schlenk techniques. Re-seal containers immediately with parafilm/electrical tape.

Purity Assessment

Before critical experiments, assess purity via 1H-NMR in

-

Intact CDI: Signals for imidazole ring protons (approx.

7.1, 7.6, 8.1 ppm). -

Hydrolyzed (Free Imidazole): Shifted signals. If significant free imidazole is present, the reagent stoichiometry will be incorrect, leading to lower yields.

References

-

Organic Syntheses. 1,1'-Carbonyldiimidazole. Org.[5] Synth. 1962, 42, 28. Available at: [Link]

-

National Institutes of Health (NIH). Use of 13C-Urea in Breath Tests for H. pylori. Available at: [Link][1]

Sources

- 1. A novel stable isotope breath test: 13C-labeled glycosyl ureides used as noninvasive markers of intestinal transit time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. What is the mechanism of Urea-13C? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis and Purification of 1,1'-Carbonyldiimidazole-¹³C

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of ¹³C-labeled 1,1'-Carbonyldiimidazole (CDI-¹³C). This isotopically labeled reagent is of significant interest to researchers in drug development and metabolic studies, enabling the introduction of a stable isotope label for mechanistic and quantitative analyses. This document details a robust synthetic protocol, adapted from established methods for unlabeled CDI, outlines rigorous purification techniques, and discusses critical safety considerations. The content is structured to provide both theoretical understanding and practical, field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of 1,1'-Carbonyldiimidazole-¹³C

1,1'-Carbonyldiimidazole (CDI) is a versatile and widely used reagent in organic synthesis, primarily for the activation of carboxylic acids in the formation of amides, esters, and other acyl derivatives.[1] Its utility in peptide synthesis and the preparation of active pharmaceutical ingredients is well-documented.[2] The incorporation of a ¹³C stable isotope at the carbonyl position creates a powerful tool for a range of advanced applications:

-

Mechanistic Elucidation: CDI-¹³C allows for the tracking of the carbonyl carbon through complex reaction pathways using techniques such as ¹³C NMR and mass spectrometry.

-

Quantitative Analysis: It serves as an internal standard in quantitative mass spectrometry-based assays, enabling precise measurement of acylation reactions in biological and chemical systems.

-

Metabolic Studies: In drug development, tracing the fate of a ¹³C-labeled acyl group can provide invaluable information on the metabolic stability and biotransformation of a drug candidate.

This guide provides a detailed procedure for the preparation of high-purity CDI-¹³C, empowering researchers to leverage the benefits of isotopic labeling in their work.

Synthesis of 1,1'-Carbonyldiimidazole-¹³C

The synthesis of CDI-¹³C is achieved through the reaction of imidazole with ¹³C-labeled phosgene. This method, adapted from the well-established procedure for unlabeled CDI, is a high-yielding and reliable approach.[3] The reaction proceeds via the nucleophilic attack of imidazole on the electrophilic carbonyl carbon of phosgene, with subsequent elimination of hydrogen chloride. Imidazole acts as both the nucleophile and the base to neutralize the HCl byproduct, forming imidazolium chloride.

Reaction Mechanism

The reaction proceeds in a stepwise manner where two molecules of imidazole react with one molecule of ¹³C-phosgene.

Caption: Reaction mechanism for the synthesis of CDI-¹³C.

Experimental Protocol

Caution: Phosgene is an extremely toxic and corrosive gas.[4][5] This procedure must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE), including a full-face respirator with an appropriate cartridge, and chemical-resistant gloves and clothing.[5] An emergency response plan should be in place.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Notes |

| ¹³C-Phosgene (COCl₂) | 99.92 | 1 equivalent | Available from specialty chemical suppliers. |

| Imidazole | 68.08 | 4 equivalents | High purity, anhydrous. |

| Anhydrous Tetrahydrofuran (THF) | - | Sufficient volume | Distilled from sodium/benzophenone.[6] |

Procedure:

-

Preparation of Imidazole Solution: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, dissolve four equivalents of anhydrous imidazole in anhydrous tetrahydrofuran (THF).

-

Introduction of ¹³C-Phosgene: Cool the flask in an ice-water bath. Prepare a solution of one equivalent of ¹³C-phosgene in anhydrous THF in the dropping funnel.

-

Reaction: Add the ¹³C-phosgene solution dropwise to the stirred imidazole solution over 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. A white precipitate of imidazolium chloride will form.[3]

Purification of 1,1'-Carbonyldiimidazole-¹³C

The purification of CDI-¹³C is critical to remove the imidazolium chloride byproduct and any unreacted starting materials. The product is highly sensitive to moisture, so all purification steps must be carried out under anhydrous conditions.[6]

Purification Workflow

Caption: Purification workflow for 1,1'-Carbonyldiimidazole-¹³C.

Detailed Purification Protocol

-

Filtration: Under a blanket of dry nitrogen or argon, filter the reaction mixture through a sintered glass funnel to remove the imidazolium chloride precipitate. Wash the precipitate with a small amount of anhydrous THF to recover any entrained product.

-

Solvent Removal: Combine the filtrate and the washings. Remove the THF under reduced pressure using a rotary evaporator. The bath temperature should not exceed 40°C to prevent thermal degradation of the product.

-

Recrystallization (Optional, for high purity): For applications requiring the highest purity, the crude CDI-¹³C can be recrystallized from hot, anhydrous THF.[6] Dissolve the crude product in a minimal amount of hot THF, and then allow it to cool slowly to induce crystallization. Filter the crystals under an inert atmosphere and wash with a small amount of cold, anhydrous THF.

-

Drying and Storage: Dry the purified CDI-¹³C under high vacuum to remove any residual solvent. The final product should be a white to off-white crystalline solid. Store the product in a tightly sealed container under an inert atmosphere at 2-8°C to protect it from moisture.

Quality Control and Characterization

The purity and identity of the synthesized CDI-¹³C should be confirmed using appropriate analytical techniques.

| Analytical Method | Expected Outcome |

| ¹³C NMR | A single, prominent signal for the carbonyl carbon, confirming isotopic enrichment. The chemical shift will be consistent with unlabeled CDI. |

| ¹H NMR | The proton spectrum should be clean and match the spectrum of unlabeled CDI, confirming the integrity of the imidazole rings.[7] |

| Mass Spectrometry | The molecular ion peak should correspond to the mass of CDI-¹³C. |

| Melting Point | The melting point should be sharp and consistent with the literature value for unlabeled CDI (typically 116-120°C).[8] |

| HPLC or GC-FID | A single major peak, allowing for the quantification of purity.[9] |

Safety and Handling

Phosgene: As previously stated, phosgene is extremely hazardous. All manipulations should be conducted in a dedicated, high-performance fume hood. A phosgene detection system is highly recommended. Personnel must be thoroughly trained in the handling of phosgene and in emergency procedures.[4][5]

1,1'-Carbonyldiimidazole-¹³C: The product is a moisture-sensitive and corrosive solid. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis and purification of 1,1'-Carbonyldiimidazole-¹³C, while requiring careful handling of hazardous materials, is a manageable process for a well-equipped organic chemistry laboratory. The protocol detailed in this guide provides a reliable pathway to obtaining high-purity, isotopically labeled CDI for advanced research applications. The ability to introduce a ¹³C label at the reactive carbonyl center opens up numerous possibilities for mechanistic studies, quantitative analysis, and metabolic profiling in the fields of chemistry, biochemistry, and pharmaceutical sciences.

References

- Staab, H. A.; Wendel, K. 1,1'-Carbonyldiimidazole. Organic Syntheses. 1968, 48, 44. DOI: 10.15227/orgsyn.048.0044.

- Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13С2-labeled synthetic building blocks, polymers and pharmaceuticals. RSC Publishing.

- Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. PubMed. 2023.

- Synthesis of carbon-13-labeled tetradecanoic acids.

- Isotopic Labelling Reactions. Thieme.

- A GC-FID method for quantitative analysis of N,N-carbonyldiimidazole. PubMed. 2016.

- Thermodynamics Properties of 1,1-Carbonyldiimidazole (CDI) and 4-Imidazole Acrylic Acid, Obtained by DSC and Combustion Calorimetry. SciELO México.

- 1,1'-carbonyldiimidazole. Organic Syntheses Procedure.

- Phosgene Safety D

- 1,1'-Carbonyldiimidazole(530-62-1) 13C NMR spectrum. ChemicalBook.

- TCI Practical Example: Condensation Using CDI. Tokyo Chemical Industry Co., Ltd..

- Principles and Characteristics of Isotope Labeling.

- An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters.

- Carbonyldiimidazole (CDI)

- Method for producing carbonyldiimidazole.

- Thiophosgene | CCl2S | CID 10040. PubChem.

- The Organic Chemistry of Isotopic Labelling.

- N,N'-Carbonyldiimidazole (1,1' - MedchemExpress.com).

- Electronic Supporting Inform

- State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo.

- Isotopic labelling in the study of organic and organometallic mechanism and structure: an account. University of East Anglia.

- PHOSGENE 75-44-5 wiki. LookChem.

- Phosgene. Allied Gases.

- Phosgene 1.85. GHC.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. airgas.com [airgas.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1,1'-Carbonyldiimidazole(530-62-1) 13C NMR spectrum [chemicalbook.com]

- 8. Thermodynamics Properties of 1,1-Carbonyldiimidazole (CDI) and 4-Imidazole Acrylic Acid, Obtained by DSC and Combustion Calorimetry [scielo.org.mx]

- 9. Synthesis of 13C- and 15N-labelled tert-butoxycarbonyl (boc) glycines and glycine amides as precursors and simple models of backbone-labelled peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Inner Workings of a Powerful Coupling Agent: A Technical Guide to 1,1'-Carbonyldiimidazole-13C in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the efficient and selective formation of amide and ester bonds is a cornerstone of molecular construction, particularly in the realms of pharmaceutical and materials science. Among the plethora of coupling agents developed to facilitate these crucial transformations, 1,1'-Carbonyldiimidazole (CDI) has emerged as a versatile and reliable tool. This technical guide provides an in-depth exploration of the mechanism of action of CDI, with a special focus on the potential applications of its 13C-labeled analogue, 1,1'-Carbonyldiimidazole-13C (CDI-13C), in elucidating reaction pathways and kinetics. As Senior Application Scientists, our aim is to furnish you with not just the "how," but the fundamental "why" behind the synthetic utility of this remarkable reagent.

The Fundamental Chemistry of 1,1'-Carbonyldiimidazole (CDI)

1,1'-Carbonyldiimidazole is a white crystalline solid that is highly valued for its ability to activate carboxylic acids under mild conditions.[1][2] Its reactivity stems from the electrophilic carbonyl carbon atom flanked by two imidazole rings. This unique structure renders it an excellent alternative to harsher reagents like thionyl chloride or oxalyl chloride.[1]

The primary role of CDI in organic synthesis is to convert a carboxylic acid into a highly reactive acylimidazole intermediate.[3] This intermediate is susceptible to nucleophilic attack by amines, alcohols, or other nucleophiles, leading to the formation of amides, esters, and other carboxylic acid derivatives, respectively.[4][5] A significant advantage of using CDI is that the byproducts of the reaction, imidazole and carbon dioxide, are innocuous and easily removed from the reaction mixture, simplifying purification.[3][6]

The General Mechanism of Carboxylic Acid Activation

The activation of a carboxylic acid with CDI proceeds through a well-established two-step mechanism. Initially, the carboxylic acid attacks the carbonyl carbon of CDI, leading to the formation of a mixed anhydride intermediate and the release of an imidazole molecule. This intermediate is unstable and rapidly undergoes decarboxylation to yield the highly reactive N-acylimidazolide and a second molecule of imidazole.[3][7]

Figure 1: General mechanism of carboxylic acid activation by 1,1'-Carbonyldiimidazole (CDI).

Unraveling Reaction Pathways: The Role of 1,1'-Carbonyldiimidazole-13C (CDI-13C)

While the general mechanism of CDI is well-accepted, the use of isotopically labeled reagents such as 1,1'-Carbonyldiimidazole-13C (CDI-13C) offers a powerful tool for more nuanced mechanistic investigations. By introducing a 13C label at the carbonyl carbon, researchers can trace the fate of this specific atom throughout the reaction sequence using techniques like 13C NMR spectroscopy and mass spectrometry.[8][9]

Mechanistic Elucidation through Isotopic Labeling

The synthesis of CDI-13C can be achieved by employing 13C-labeled phosgene in the reaction with imidazole.[4] Once synthesized, CDI-13C can be utilized in a variety of experiments to probe the intricacies of the reaction mechanism.

For instance, by reacting a carboxylic acid with CDI-13C and monitoring the reaction by 13C NMR, the formation of the 13C-labeled N-acylimidazolide intermediate can be directly observed and its concentration tracked over time. This allows for a detailed kinetic analysis of both the activation step and the subsequent nucleophilic attack.

Kinetic Isotope Effect (KIE) Studies

The 13C label in CDI-13C can also be used to measure kinetic isotope effects (KIEs).[10][11] A KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. By comparing the rate of reaction with unlabeled CDI to that with CDI-13C, valuable information about the transition state of the rate-determining step can be obtained. A significant KIE would suggest that the bond to the carbonyl carbon is being broken or formed in the transition state.

Practical Applications and Experimental Protocols

CDI is a versatile reagent for the synthesis of a wide array of organic compounds. The following sections provide detailed experimental protocols for two of its most common applications: amide and ester synthesis.

Amide Bond Formation

The CDI-mediated coupling of carboxylic acids and amines is a widely used method for the synthesis of amides, including peptides.[12] The reaction generally proceeds under mild conditions and with high yields.[6]

Experimental Protocol: General Procedure for Amide Synthesis using CDI

-

Carboxylic Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF, DCM, or DMF) to a concentration of 0.1-0.5 M.

-

Add solid 1,1'-Carbonyldiimidazole (1.0-1.1 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 30-60 minutes, or until the evolution of CO2 gas ceases, indicating the formation of the acylimidazolide.

-

Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture, either neat or as a solution in the same anhydrous solvent.

-

Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amide, which can be further purified by chromatography or recrystallization.

| Carboxylic Acid | Amine | Solvent | Time (h) | Yield (%) | Reference |

| Benzoic Acid | Benzylamine | THF | 4 | 95 | [6] |

| Acetic Acid | Aniline | DCM | 6 | 92 | [13] |

| Boc-Phe-OH | H-Gly-OMe | DMF | 12 | 88 | [14] |

Table 1: Representative examples of CDI-mediated amide synthesis.

Figure 2: Mechanism of amide formation from an N-acylimidazolide.

Ester Bond Formation

CDI is also an effective reagent for the synthesis of esters from carboxylic acids and alcohols. The reaction often requires slightly more forcing conditions than amidation, such as heating or the use of a catalytic amount of a strong base.[15][16]

Experimental Protocol: General Procedure for Ester Synthesis using CDI

-

Carboxylic Acid Activation: Follow steps 1-3 of the amide synthesis protocol.

-

Alcohol Addition: Add the alcohol (1.0-1.5 equivalents) to the solution of the activated carboxylic acid.

-

Catalyst (Optional): For less reactive alcohols, a catalytic amount of a strong base such as sodium ethoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equivalents) can be added.

-

Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Follow steps 6-8 of the amide synthesis protocol to isolate and purify the ester.

| Carboxylic Acid | Alcohol | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Nitrobenzoic Acid | Benzyl Alcohol | None | 25 | 12 | 85 | [15] |

| Stearic Acid | Methanol | NaOMe | 65 | 8 | 90 | [16] |

| Phenylacetic Acid | tert-Butanol | DBU | 80 | 24 | 75 | [17] |

Table 2: Representative examples of CDI-mediated ester synthesis.

Authoritative Grounding and Self-Validating Protocols

The protocols described herein are based on established and peer-reviewed methodologies, ensuring their reliability and reproducibility.[6][13][14][15][16][17] The causality behind the experimental choices is rooted in the fundamental principles of organic reactivity. For instance, the use of anhydrous solvents is critical to prevent the hydrolysis of the highly moisture-sensitive CDI and the acylimidazolide intermediate.[2] The choice of solvent is also important, with aprotic solvents being preferred to avoid side reactions with the activating agent. The stoichiometry is carefully controlled to maximize the formation of the desired product while minimizing side reactions, such as the formation of ureas from the reaction of excess CDI with the amine nucleophile.[15]

Conclusion

1,1'-Carbonyldiimidazole stands as a powerful and versatile reagent in the arsenal of the modern organic chemist. Its ability to facilitate the formation of amide and ester bonds under mild conditions with high efficiency has cemented its importance in both academic research and industrial applications. The potential of its 13C-labeled analogue, CDI-13C, to provide deeper mechanistic insights through isotopic labeling and kinetic isotope effect studies opens up new avenues for understanding and optimizing these fundamental transformations. By understanding the core principles of its reactivity and employing well-validated protocols, researchers can continue to leverage the power of CDI to construct complex molecules with precision and control.

References

-

Structure elucidation of uniformly 13C labeled small molecule natural products. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Application of 13C-labeling and 13C-13C COSY NMR experiments in the structure determination of a microbial natural product. (2006). PubMed. Retrieved from [Link]

-

Morton, R. C., Mangroo, D., & Gerber, G. E. (1988). A novel method of complete activation by carbonyldiimidazole: Application to ester synthesis. Canadian Journal of Chemistry, 66(7), 1701–1705. Retrieved from [Link]

- Armstrong, A., et al. (2008). N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. Organic Process Research & Development, 12(5), 941-945.

- Carbonyldiimidazole (CDI) promoted direct and instantaneous thio-esterification of a carboxylic acid and thiol at ambient temperature. (2020). Organic & Biomolecular Chemistry, 18(3), 469-473.

-

1,1'-Carbonyldiimidazole. (n.d.). Wikipedia. Retrieved from [Link]

- Melzer, E., & Schmidt, H. L. (1987). Kinetic isotope effects as a tool for the investigation of the mechanism of enzymatic reactions. Isotopenpraxis, 23(9), 321-329.

-

Amide Bond Formation and Peptide Coupling. (n.d.). ResearchGate. Retrieved from [Link]

-

Visualizing the Mechanisms of Organic Reactions. (n.d.). UNAM. Retrieved from [Link]

- Jacobsen, E. N., et al. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society, 139(42), 14941-14944.

- Vaidyanathan, R. (2009). N,N′-Carbonyldiimidazole. In Encyclopedia of Reagents for Organic Synthesis.

-

CDI I Carbonyldiimidazole I N,N. (2025). YouTube. Retrieved from [Link]

-

Visualizing the Mechanisms of Organic Reactions. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. (2022). ChemRxiv. Retrieved from [Link]

-

CDI-Promoted Direct Esterification of P(O)-OH Compounds with Phenols. (2025). ResearchGate. Retrieved from [Link]

-

1,1'-carbonyldiimidazole. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Summary of the synthetic procedure. CDI = 1,1'-carbonyldiimidazole, (DHQD) 2 PHAL = Hydroquinidine 1,4-phthalazinediyl diether. (n.d.). ResearchGate. Retrieved from [Link]

- DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. (2023). RSC Advances, 13(40), 28063-28068.

-

Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

-

Drawing graphs with dot. (n.d.). Graphviz. Retrieved from [Link]

-

Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N -Carbonyldiimidazole: The Role of Acid Catalysis. (n.d.). ResearchGate. Retrieved from [Link]

-

Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. (2023). ResearchGate. Retrieved from [Link]

-

13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. (2020). PubMed. Retrieved from [Link]

-

Dot Language (graph based diagrams). (2018). Medium. Retrieved from [Link]

-

Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. (2022). YouTube. Retrieved from [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from [Link]

-

N,N,Carbonyldiimidazole (CDI). (n.d.). Shilpa Chemspec International Pvt. Ltd. Retrieved from [Link]

-

A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 2. N,N,Carbonyldiimidazole (CDI) – Shilpa Chemspec International Pvt. Ltd. [shilpachemspec.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 1,1'-Carbonyldiimidazole:Application and Preparation_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reciprocal 13C-labeling: a method for investigating the catabolism of cosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of 13C-labeling and 13C-13C COSY NMR experiments in the structure determination of a microbial natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dash.harvard.edu [dash.harvard.edu]

- 12. What is 1,1'-Carbonyldiimidazole used for?_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization & Application of 1,1'-Carbonyldiimidazole-13C (13C-CDI)

Executive Summary

1,1'-Carbonyldiimidazole-13C (13C-CDI) is a high-value isotopic labeling reagent used primarily to introduce a stable carbon-13 label into the carbonyl position of ureas, carbamates, and esters.[1] As a phosgene equivalent, it offers a safer handling profile while maintaining high reactivity. This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) and practical handling protocols for researchers engaged in metabolic tracing, structural elucidation, and pharmaceutical development.

Chemical Profile & Significance

13C-CDI serves as a critical electrophilic C1 synthon. Unlike standard CDI, the central carbonyl carbon is enriched (typically >99 atom % 13C), making it a powerful tool for tracing carbon fate in metabolic pathways (e.g., Helicobacter pylori breath tests) and elucidating reaction mechanisms via 13C-NMR.

| Property | Data |

| Chemical Name | 1,1'-Carbonyldiimidazole-13C |

| CAS Number | 181517-09-9 |

| Formula | C₆(¹³C)H₆N₄O |

| Molecular Weight | 163.14 g/mol (vs. 162.15 for unlabeled) |

| Appearance | White crystalline solid |

| Solubility | Soluble in THF, CH₂Cl₂, DMF; reacts with water. |

Spectroscopic Characterization

The following data differentiates 13C-CDI from its unlabeled isotopologue. The most significant deviations occur in Mass Spectrometry (mass shift) and 13C-NMR (signal intensity).

A. Mass Spectrometry (MS)

The definitive identification of enrichment is the mass shift of the molecular ion.

-

Ionization Method: EI (70 eV) or ESI (Positive Mode).

-

Key Observation: The parent ion shifts from m/z 162 to m/z 163.

| Ion Fragment | m/z (Unlabeled) | m/z (13C-Labeled) | Interpretation |

| Molecular Ion [M]+ | 162 | 163 | Intact CDI molecule. |

| [M - Imidazole]+ | 95 | 96 | Loss of one imidazole group (C₄H₃N₂). |

| Imidazole Ion | 68 | 68 | Imidazole ring (unlabeled). |

| Carbonyl Fragment | 28 (CO) | 29 (13CO) | Carbon monoxide fragment. |

Analyst Note: In ESI-MS, look for the [M+H]+ peak at m/z 164.15. The absence of a significant peak at 163.15 (unlabeled M+H) confirms high isotopic purity.

B. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for confirming the position of the label.

13C-NMR (100 MHz, CDCl₃)

The carbonyl signal will be disproportionately intense compared to the imidazole carbons due to >99% enrichment.

-

Carbonyl (C=O): δ 149.0 - 151.0 ppm (Singlet, extremely intense).

-

Note: The chemical shift is virtually identical to unlabeled CDI, but the signal-to-noise ratio is orders of magnitude higher.

-

-

Imidazole C2: δ 137.2 ppm.

-

Imidazole C4: δ 130.6 ppm.

-

Imidazole C5: δ 117.6 ppm.

1H-NMR (400 MHz, CDCl₃)

Proton signals remain largely unaffected by the 13C label, though small 13C-1H coupling (J-coupling) may be visible on the imidazole protons closest to the carbonyl if resolution allows.

-

δ 8.15 - 8.25 (s, 2H): H2 (Imidazole).

-

δ 7.50 - 7.60 (s, 2H): H4 (Imidazole).

-

δ 7.15 - 7.25 (s, 2H): H5 (Imidazole).

C. Infrared Spectroscopy (FT-IR)

Isotopic substitution affects vibrational frequency. According to Hooke's Law, increasing the mass of the carbon atom (12C → 13C) lowers the vibrational frequency of the C=O stretch.

-

Standard CDI (C=12O) Stretch: ~1740–1760 cm⁻¹ (Strong).

-

Labeled CDI (C=13O) Stretch: ~1700–1715 cm⁻¹ .

-

Shift: A redshift of approximately 40–45 cm⁻¹ is expected.

-

Experimental Workflow: Urea Synthesis

The following protocol outlines the synthesis of a 13C-labeled urea derivative, a common application for drug metabolite synthesis.

Diagram 1: 13C-Urea Synthesis Pathway

Caption: Step-wise activation of amines using 13C-CDI to form asymmetric 13C-labeled ureas.

Protocol Steps:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. 13C-CDI is extremely moisture-sensitive.

-

Activation: Dissolve 1.0 eq of 13C-CDI in anhydrous dichloromethane (DCM). Cool to 0°C.[2][3]

-

Addition 1: Add 1.0 eq of Amine 1 dropwise. Stir at 0°C for 1 hour. This forms the reactive N-acyl imidazole intermediate.

-

Checkpoint: TLC should show consumption of the starting amine.

-

-

Coupling: Add 1.0–1.2 eq of Amine 2 . Allow the reaction to warm to room temperature.

-

Workup: Quench with water (carefully—CO₂ evolution). Extract with DCM, wash with brine, and dry over Na₂SO₄.

-

Purification: Recrystallize or use flash chromatography.

Handling & Stability (Critical)

13C-CDI is prone to hydrolysis. Exposure to atmospheric moisture degrades the reagent into imidazole and 13C-carbon dioxide gas. This not only destroys the expensive reagent but releases the isotopic label as gas.

Diagram 2: Hydrolysis Degradation Logic

Caption: Degradation pathway of 13C-CDI upon moisture exposure, resulting in loss of the 13C label.

Storage Protocol:

-

Store at -20°C or 2-8°C .

-

Keep under inert atmosphere (Argon/Nitrogen).

-

Allow the container to reach room temperature before opening to prevent condensation.

References

-

Sigma-Aldrich. (n.d.).[2] 1,1′-Carbonyl-13C-diimidazole Product Sheet. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 1,1′-Carbonyldiimidazole-13C (CAS 181517-09-9).[4][5][6] Retrieved from [4]

-

Biosynth. (n.d.). 13C-CDI Product Information. Retrieved from

-

Organic Chemistry Portal. (n.d.). Urea Synthesis using CDI. Retrieved from

-

National Institutes of Health (NIH). (2011). Fragmentation Characteristics of Collision-Induced Dissociation. Retrieved from

Sources

- 1. 1,1'-Carbonyldiimidazole(530-62-1) 13C NMR spectrum [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. 1,1′-Carbonyldiimidazole-13C | CAS 181517-09-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Buy Online CAS Number 181517-09-9 - TRC - 1,1'-Carbonyldiimidazole-13C (>90%) | LGC Standards [lgcstandards.com]

Technical Guide: Safety, Handling, and Storage of 1,1'-Carbonyldiimidazole-13C (CDI-13C)

Executive Summary

1,1'-Carbonyldiimidazole-13C (CDI-13C) is a high-value, isotopically labeled electrophile used primarily in metabolic tracing, PET radiochemistry, and the synthesis of labeled ureas or heterocycles. While its chemical reactivity mirrors standard CDI, the high cost of the

This guide synthesizes the physicochemical hazards of CDI with the economic imperatives of isotopic chemistry. It establishes a protocol where moisture exclusion is not just a safety rule, but the primary metric of experimental success.

Part 1: Physicochemical Profile & The Isotope Factor

The Dual Hazard: Chemical vs. Economic

Chemically, CDI-13C is a moisture-sensitive solid that acts as a dehydrating agent and an activated carbonyl source. However, the

-

Standard CDI: Often used in excess; partial hydrolysis is managed by adding more reagent.

-

CDI-13C: Used in stoichiometric limiting quantities. Any hydrolysis results in direct loss of isotopic enrichment and signal intensity in downstream NMR/MS analysis.

The Hydrolysis Mechanism (The Enemy)

Understanding the degradation pathway is critical. CDI-13C reacts with atmospheric moisture to release

-

Safety: Pressurization of sealed vessels.

-

Integrity: Transformation of the active reagent into inert imidazole and gaseous waste.

Figure 1: The irreversible hydrolysis pathway of CDI-13C. Note that the valuable isotope is lost as gas (

Part 2: Storage & Stability Protocols[1]

The "Cold Chain" Standard

Standard CDI is often stored at room temperature, but CDI-13C requires a -20°C baseline to retard kinetic decomposition from trace moisture trapped during previous openings.

| Parameter | Specification | Rationale |

| Temperature | -20°C (± 5°C) | Slows hydrolysis kinetics; prevents "caking." |

| Atmosphere | Argon or Nitrogen (Dry) | Argon is preferred (heavier than air) to blanket the solid. |

| Container | Amber Glass + Parafilm/Tape | Protects from light; tape provides a secondary moisture seal. |

| Desiccant | P | Secondary containment in a desiccator is mandatory. |

The Acclimation Rule (Critical)

Never open a cold bottle of CDI-13C.

-

The Physics: Opening a -20°C bottle in a 20°C room causes immediate condensation of atmospheric humidity onto the reagent.

-

The Protocol: Remove the secondary container (desiccator) from the freezer and allow it to reach room temperature (approx. 3-4 hours) before breaking the seal.

Part 3: Operational Handling (The "Zero-Loss" Workflow)

For CDI-13C, an inert atmosphere glovebox is the Gold Standard. If unavailable, Schlenk line techniques are the minimum viable alternative.

Workflow Logic

The following decision tree outlines the handling logic to ensure reagent integrity.

Figure 2: Operational workflow for handling moisture-sensitive isotopes.

Protocol A: Glovebox Handling (Recommended)

-

Transfer: Move the acclimated vessel into the glovebox antechamber. Cycle vacuum/inert gas at least 3 times.

-

Weighing: Use a dedicated balance inside the box.

-

Expert Tip: CDI crystals can be static. Use an anti-static gun or polonium strip to prevent "jumping" of the powder, which causes mass loss.

-

-

Resealing: Tighten the cap inside the inert atmosphere. Apply electrical tape or Parafilm over the cap junction before removing from the box.

Protocol B: Schlenk Line Handling (Alternative)

-

Purge: Place the CDI-13C bottle under a positive pressure of Nitrogen/Argon using a needle inlet through a septum (if available) or an inverted funnel cone with high gas flow.

-

Transfer: Quickly transfer the solid to a pre-dried, tared reaction flask that is already under inert gas flow.

-

Self-Validation Step: If the CDI-13C powder clumps or sticks to the spatula, moisture has been compromised. Stop and reassess the atmosphere.

Part 4: Self-Validating Safety & Quality Checks

How do you know if your CDI-13C is safe and active? Use these sensory and physical checks.

The "Fizz" Test (Waste Validation)

When disposing of trace residue (do not do this with bulk reagent):

-

Add a small amount of water to the residue.

-

Observation: Immediate vigorous bubbling (CO

release) indicates the reagent was still active. -

No Bubbles: The reagent had already hydrolyzed; your storage method failed.

Pressure Check (Storage Validation)

-

Sign of Failure: If the cap "pops" or hisses significantly upon opening, the reagent has partially decomposed and released CO

inside the bottle. -

Action: Perform a quantitative NMR (qNMR) assay to determine remaining purity before using in critical experiments.

Part 5: Emergency Protocols & Waste Disposal

Spills

-

Solid Spill: Do not wipe with a wet cloth. Sweep up dry solid into a container.

-

Quenching: Slowly add the swept solid to a large beaker of water in a fume hood. Caution: This generates CO

and heat. Allow evolution to cease before adjusting pH and disposing as organic waste.

First Aid

-

Inhalation: Move to fresh air immediately. CDI hydrolyzes in the respiratory tract to form imidazole (corrosive).

-

Skin Contact: Brush off dry powder before rinsing. Then rinse with copious water.[1][2]

References

-

Sigma-Aldrich. (2024).[2] Safety Data Sheet: 1,1'-Carbonyldiimidazole. Merck KGaA.

-

Cambridge Isotope Laboratories. (n.d.).[3][4] Handling and Storage of Stable Isotopes. CIL Technical Resources.

-

Armstrong, A. (2001). N,N'-Carbonyldiimidazole.[5] In Encyclopedia of Reagents for Organic Synthesis. Wiley.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10803, 1,1'-Carbonyldiimidazole.

Sources

1,1'-Carbonyldiimidazole-13C: Stability, Decomposition, and Handling

An In-Depth Technical Guide for Isotopic Synthesis

Executive Summary

1,1'-Carbonyldiimidazole-13C (

This guide moves beyond standard safety data sheets to provide a mechanistic understanding of

Part 1: Molecular Architecture & The Isotopic Value

C-CDI serves as a "carbonyl transfer" agent. Structurally, it consists of a-

Chemical Formula: (

) -

Molecular Weight: ~163.15 g/mol (approx. 1 unit higher than standard CDI due to

C) -

Core Utility: It allows for the specific labeling of the carbonyl carbon without the use of highly toxic

C-phosgene gas.

The Stability Paradox: The very feature that makes CDI effective—the high electrophilicity of the carbonyl carbon due to the electron-withdrawing imidazole rings—makes it thermodynamically unstable in the presence of moisture.

Part 2: The Thermodynamics of Instability (Decomposition)

The primary decomposition pathway for

The Hydrolysis Mechanism

When exposed to atmospheric moisture,

-

Step 1: Water attacks the electrophilic carbonyl.

-

Step 2: Imidazole is displaced, forming an unstable intermediate (Imidazole-N-carboxylic acid).

-

Step 3: Spontaneous decarboxylation releases the

C label as

Critical Consequence: The valuable isotope is lost to the atmosphere as gas. The remaining white solid in the bottle is pure imidazole, which looks identical to CDI.

Figure 1: The irreversible hydrolysis pathway of

Part 3: Storage & Handling Protocols (The Self-Validating System)

Because decomposition products (imidazole) appear physically identical to the reagent (white crystalline solid), visual inspection is insufficient. You must implement a Self-Validating System where the integrity of the reagent is confirmed by the handling process itself.

Storage Specifications

| Parameter | Requirement | Scientific Rationale |

| Temperature | 2–8°C (Refrigerated) | Slows kinetics of any trace hydrolysis; prevents thermal decomposition (MP ~117°C). |

| Atmosphere | Argon or Nitrogen (Dry) | Displaces humid air. Argon is preferred (heavier than air) to blanket the solid. |

| Container | Amber Glass + Parafilm/Tape | Protects from light (minor factor) and provides a secondary moisture seal. |

| Desiccant | P | Secondary defense in the secondary container (desiccator). |

Handling Decision Tree

Do not open a bottle of

Figure 2: Decision matrix for handling moisture-sensitive isotopic reagents.

Part 4: Analytical Validation

Before committing the reagent to a complex synthesis, validate its purity. Since the decomposition product is Imidazole, standard melting point tests (CDI: 117-122°C; Imidazole: 89-91°C) are useful but destructive and require material. Non-destructive spectroscopic validation is preferred.

C-NMR Validation (The Gold Standard)

Dissolve a small aliquot (~5 mg) in dry CDCl

-

Active Reagent (

C-CDI): Look for the diagnostic urea-like carbonyl peak.-

Shift:~148 – 151 ppm (Distinct singlet).

-

Note: This is upfield from ketones (>200 ppm) due to the nitrogen attachment, but distinct from amides.

-

-

Decomposition Indicator (

CO-

Shift:~125 ppm (Dissolved CO

in CDCl

-

-

Decomposition Product (Imidazole):

-

Shift: ~135 ppm (C-2 of imidazole ring).[1] Note: If the 149 ppm peak is absent and you only see aromatic peaks (115-140 ppm), your reagent is dead.

-

The "Pop" Test (Field Insight)

When opening a stored vial of CDI, listen carefully. A distinct "pop" or hiss indicates positive pressure.

-

Cause: Release of CO

gas from hydrolysis inside the sealed vial. -

Diagnosis: If the vial "pops," significant degradation has occurred. Purity check is mandatory before use.

Part 5: Experimental Protocol: Standard Coupling

Objective: Coupling a carboxylic acid (R-COOH) with an amine (R'-NH

Reagents

-

Carboxylic Acid (1.0 equiv)

- C-CDI (1.1 – 1.2 equiv)

-

Solvent: Anhydrous THF or DCM (dried over molecular sieves).

-

Atmosphere: Dry Nitrogen/Argon.

Step-by-Step Workflow

-

Activation (CO

Release Phase):-

Charge a flame-dried flask with the carboxylic acid and anhydrous solvent under inert gas.

-

Add

C-CDI in one portion. -

Observation: Evolution of bubbles (

CO -

Stir: 1 hour at Room Temperature (RT).

-

-

Coupling:

-

Add the amine (1.0 – 1.2 equiv).

-

Stir: Monitor by TLC/LCMS. Usually complete within 2–12 hours.

-

-

Workup:

Troubleshooting Note: If no bubbles are observed upon adding

References

-

Armstrong, A. (2011). N,N'-Carbonyldiimidazole.[4] Encyclopedia of Reagents for Organic Synthesis. Link

-

Sigma-Aldrich. (n.d.). 1,1'-Carbonyldiimidazole Technical Specification & Safety Data Sheet. Link

-

Heller, S. T., & Sarpong, R. (2011). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates. Organic Letters, 13(10), 2697–2699. (Demonstrates CDI activation mechanisms). Link

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 62, 7512-7515. (Reference for solvent/impurity shifts including CO2). Link

-

Organic Syntheses. (1962). 1,1'-Carbonyldiimidazole.[1][4][5] Org. Synth. 1962, 42, 28. (Foundational preparation and handling). Link

Sources

Strategic Sourcing and Utilization of 1,1'-Carbonyldiimidazole-13C (CDI-13C) in Isotope Labeling

Executive Summary

1,1'-Carbonyldiimidazole-13C (

This guide provides a technical analysis of commercial availability, quality criteria, and validated protocols for utilizing

Technical Specifications & Quality Criticality

When sourcing

Core Specifications

| Parameter | Specification Standard | Criticality |

| CAS Number | 181517-09-9 (Labeled) 530-62-1 (Unlabeled) | High : Ensure procurement orders the correct CAS to avoid receiving unlabeled material. |

| Molecular Weight | 163.14 g/mol | High : Stoichiometry calculations must account for the +1 mass shift. |

| Isotopic Enrichment | ≥ 99 atom % | High : Lower enrichment complicates MS spectral deconvolution. |

| Chemical Purity | ≥ 90-98% | Medium : Hydrolysis product (imidazole) is often present; can be tolerated but alters stoichiometry. |

| Appearance | White to off-white crystalline powder | High : Yellowing indicates oxidation or moisture contamination. |

The Hydrolysis Hazard

CDI is notoriously hygroscopic. Reaction with atmospheric moisture follows this pathway:

Commercial Landscape: Suppliers & Availability

The supply chain for

Comparative Supplier Analysis

| Supplier | Product Code / Catalog | Purity Specs | Notes |

| Sigma-Aldrich (Merck) | Refer to Stable Isotopes | 99 atom % | High reliability; often ships in septum vials suitable for direct syringe transfer. |

| Toronto Research Chemicals (TRC) | TRC-C177007 | >90% CP; Isotope purity typically >99% | Excellent for custom pack sizes (1mg - 100mg). |

| Santa Cruz Biotechnology | sc-282436 (Check CAS) | Contact for CoA | Good alternative source; verify CAS 181517-09-9 explicitly. |

| Amerigo Scientific | CBB1128707 | 98% CP | Distributor; lead times may vary. |

| Cambridge Isotope Labs (CIL) | Custom / Inquiry | GMP Grade Available | While CIL supplies precursors ( |

Procurement Tip: Always request a Certificate of Analysis (CoA) prior to purchase to verify the Isotopic Enrichment specifically. Some "labeled" compounds are only 90% enriched, which is insufficient for quantitative NMR studies.

Mechanistic Insight & Workflow

Understanding the activation mechanism is crucial for troubleshooting low yields. CDI acts by converting a nucleophile (amine/alcohol) into a reactive acyl-imidazole intermediate.

Reaction Mechanism (Visualization)

Figure 1: Mechanistic pathway of

Experimental Protocol: Synthesis of C-Labeled Urea

This protocol describes the synthesis of a symmetrical or asymmetrical

Reagents & Equipment

- C-CDI: 1.1 equivalents (stored in desiccator).

-

Primary Amine (R-NH

): 1.0 equivalent. -

Secondary Amine (R'-NH

): 1.0 - 1.2 equivalents (for asymmetrical ureas). -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Must be dried over molecular sieves.

-

Atmosphere: Dry Nitrogen or Argon balloon.

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 2-neck round bottom flask and cool under a stream of argon.

-

Validation: Ensure the internal temperature is < 0°C (ice bath) before adding CDI to suppress side reactions.

-

-

Activation (The "Active" Step):

-

Dissolve

C-CDI in anhydrous DCM (0.1 M concentration). -

Add the first amine (R-NH

) dropwise over 10 minutes. -

Observation: No gas should evolve. If bubbling occurs, your solvent is wet (releasing

CO -

Stir at 0°C for 1 hour, then warm to Room Temperature (RT).

-

-

Monitoring (The "Trust" Step):

-

Pull a small aliquot for TLC or LC-MS.

-

Target: Disappearance of starting amine and appearance of the intermediate (R-NH-

CO-Im). -

Note: The intermediate is often stable enough for quick TLC but hydrolyzes on standing.

-

-

Coupling:

-

Add the second amine (R'-NH

). -

Stir at RT for 4-12 hours.

-

Mechanism: The second amine attacks the carbonyl, displacing the second imidazole ring.

-

-

Workup:

-

Quench with a small amount of water (only after reaction is complete).

-

Wash organic layer with 1M HCl (to remove imidazole byproduct and unreacted amines).

-

Dry over Na

SO

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Wet solvent hydrolyzed CDI | Distill solvents or use fresh molecular sieves. |

| Symmetrical Urea Formation | Amine added too fast | Add amine dropwise to excess CDI (reverse addition) if selectivity is poor. |

| Starting Material Remains | Old CDI (Inactive) | Check CDI quality by adding to water and observing vigorous bubbling (CO |

Sourcing & Decision Workflow

Use this logic flow to select the appropriate grade and supplier for your research phase.

Figure 2: Strategic sourcing decision tree based on experimental scale.

References

-

Armstrong, A., et al. "Reagents for Organic Synthesis: 1,1'-Carbonyldiimidazole."[1] Encyclopedia of Reagents for Organic Synthesis, 2001. (General mechanistic grounding).

-

Amerigo Scientific. 1,1′-Carbonyl-13C-diimidazole Product Page. Available at: [Link]

Sources

Introduction: The Significance of Isotopically Labeled 1,1'-Carbonyldiimidazole

An In-Depth Technical Guide to the Physical Properties and Solubility of 1,1'-Carbonyldiimidazole-¹³C

For Researchers, Scientists, and Drug Development Professionals

1,1'-Carbonyldiimidazole (CDI) is a cornerstone reagent in modern organic synthesis, prized for its ability to facilitate the formation of amides, esters, and carbamates under exceptionally mild conditions.[1][2] Its role as a peptide coupling agent, in particular, has made it indispensable in the fields of medicinal chemistry and drug development.[3][4] The introduction of a stable isotope, such as Carbon-13, into the carbonyl group creates 1,1'-Carbonyldiimidazole-¹³C (¹³C-CDI). This labeled variant retains the chemical reactivity of its unlabeled counterpart while serving as a powerful analytical tool. The ¹³C-label allows researchers to trace the fate of the carbonyl carbon through complex reaction mechanisms using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing invaluable insights into reaction kinetics, metabolite identification, and quantitative analysis.

This guide provides a comprehensive overview of the essential physical properties and solubility characteristics of ¹³C-CDI. As a Senior Application Scientist, the following sections are structured not merely as a data sheet, but as a practical resource, blending established data with the causal reasoning behind experimental methodologies. It is a foundational principle that the physical properties of a single isotopically labeled compound like ¹³C-CDI are virtually identical to its natural abundance analogue. The addition of a single neutron to one carbon atom imparts a negligible effect on macroscopic properties such as melting point, density, and solubility. Therefore, the data presented herein is a synthesis of information from both labeled and unlabeled CDI, grounded in this well-established scientific premise.[5][6]

Part 1: Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its proper handling, storage, and application in experimental design. ¹³C-CDI is a white to off-white crystalline solid that is highly sensitive to moisture.[1][3][7] Exposure to water leads to rapid hydrolysis, releasing imidazole and carbon dioxide, thereby inactivating the reagent.[8] This hygroscopic nature necessitates storage in a dry, inert atmosphere and careful handling to ensure its reactivity is preserved.

Core Physical Data

The key physical and chemical identifiers for ¹³C-CDI are summarized below. This data is critical for everything from calculating molar quantities to ensuring safe storage conditions.

| Property | Value | Source(s) |

| Chemical Name | Di(1H-imidazol-1-yl)methanone-¹³C | [2] |

| Synonyms | 1,1'-Carbonyl-¹³C-diimidazole, ¹³C-CDI | [5][6] |

| Molecular Formula | ¹³CC₆H₆N₄O | [5][6] |

| Molecular Weight | 163.14 g/mol | [5][6] |

| Appearance | White to light cream crystalline powder | [3][7][9] |

| Melting Point | 115-122 °C (decomposes) | [3][6][9][10] |

| Boiling Point | >300 °C (decomposes) | [4][10] |

| Density | ~1.30 - 1.56 g/cm³ at 20-25 °C | [4][9][10] |

| CAS Number | 181517-09-9 | [11] |

| Storage Temperature | 2-8°C, under inert gas | [5][6][9] |

| Key Sensitivity | Moisture Sensitive | [3][8][9] |

Part 2: Solubility Profile

The solubility of ¹³C-CDI dictates the choice of solvent for a given reaction, directly impacting reaction kinetics, homogeneity, and ease of workup. The imidazole rings provide some polar character, but the overall molecule is largely nonpolar, leading to its poor solubility in water.[3][9] It is, however, readily soluble in a range of common anhydrous organic solvents.

Qualitative Solubility Data

The following table provides a practical summary of ¹³C-CDI's solubility. This information is the starting point for selecting an appropriate solvent system for any application.

| Solvent | Solubility | Rationale & Use Case | Source(s) |

| Water | Insoluble / Reacts | The compound is hydrolytically unstable in water. | [3][9] |

| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent, excellent for peptide couplings. | [1][3][9] |

| Tetrahydrofuran (THF) | Soluble | A less polar aprotic solvent, widely used for CDI reactions. Can be used for recrystallization. | [1][12] |

| Dichloromethane (DCM) | Soluble | A common solvent for organic synthesis, suitable for many CDI-mediated reactions. | [1] |

| Ethanol / Alcohol | Soluble | Reacts with alcohols to form carbamates; not an inert solvent. | [3] |

| Ether | Soluble | Suitable as a reaction solvent where its low boiling point is advantageous. | [3] |

Part 3: Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step protocol for determining the qualitative and semi-quantitative solubility of ¹³C-CDI. The methodology is designed to be self-validating, providing clear observational endpoints and explaining the scientific reasoning behind each step.

Objective

To determine the solubility of ¹³C-CDI in a panel of selected laboratory solvents at ambient temperature.

Materials & Equipment

-

1,1'-Carbonyldiimidazole-¹³C (¹³C-CDI)

-

Anhydrous Solvents: Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM), Ethanol

-

Deionized Water

-

Small, dry glass vials with screw caps

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Bath sonicator

-

Pipettes and tips

-

Safety glasses, gloves, and lab coat

Experimental Workflow Diagram

The logical flow of the solubility determination protocol is illustrated below.

Caption: Workflow for determining the solubility of ¹³C-CDI.

Step-by-Step Methodology

-

Preparation of Test Vials:

-

Action: Accurately weigh 10.0 mg (± 0.2 mg) of ¹³C-CDI into a series of dry glass vials. Prepare one vial for each solvent to be tested (DMF, THF, DCM, Ethanol, Water).

-

Causality: Starting with a precise mass allows for a semi-quantitative assessment (approx. 10 mg/mL). Using dry vials is critical to prevent premature hydrolysis of the moisture-sensitive reagent.[11]

-

-

Solvent Addition:

-

Action: Add 1.0 mL of the first anhydrous test solvent to the corresponding vial. Cap the vial immediately.

-

Causality: Adding a fixed volume of solvent creates a standard concentration for comparison across all tests. Immediate capping minimizes atmospheric moisture exposure.

-

-

Initial Mechanical Agitation:

-

Action: Vortex the vial vigorously for 1-2 minutes.[13]

-

Causality: Vortexing provides initial mechanical energy to break up the crystalline solid and disperse it throughout the solvent, maximizing the surface area available for dissolution.

-

-